molecular formula C10H24N2 B1294425 N,N-di-n-Butylethylenediamine CAS No. 3529-09-7

N,N-di-n-Butylethylenediamine

Cat. No.: B1294425
CAS No.: 3529-09-7
M. Wt: 172.31 g/mol
InChI Key: PWNDYKKNXVKQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Broader Class of N-Substituted Ethylenediamines

N,N-di-n-Butylethylenediamine belongs to the broader class of N-substituted ethylenediamines, which are foundational molecules in organic chemistry. asianpubs.org These compounds are recognized as valuable organic intermediates and fragments for creating more complex molecules, including those with applications in medicine. asianpubs.org For instance, derivatives such as 2-(1-imidazol)ethanamine and 2-(1-piperidino)ethylamine are fragments of molecules designed to act as γ-secretase inhibitors and treatments for central nervous system disorders, respectively. asianpubs.org

The synthesis of N-substituted ethylenediamines has been approached through various methods. These include the reaction of an amine with N-(2-bromoethyl)phthalimide followed by hydrazinolysis, or reaction with 2-chloroethylamine (B1212225) hydrochloride. asianpubs.org Other routes involve the ring-opening of 2-oxazolines by amines. researchgate.net Researchers have focused on developing more efficient, economical, and universally applicable synthetic methods for this class of compounds, often starting from inexpensive and readily available materials. asianpubs.orgresearchgate.net The study of N-substituted ethylenediamines also extends to understanding how the nature and placement of the substituents influence their chemical and biological activities, such as their interactions with adrenergic receptors. nih.gov

Significance in Modern Organic and Inorganic Synthesis

The primary significance of this compound is its role as an important intermediate in organic chemical synthesis. google.com Its bifunctional nature, possessing both a primary and a tertiary amine, allows it to be a versatile building block for constructing more complex molecular architectures.

A specific method for its preparation involves the reaction of di-n-butylamine with 2-chloroethylamine hydrochloride in an autoclave, using a methanol (B129727) solution of sodium methoxide (B1231860). google.com This process is noted for its simple procedure, high yield, and low cost compared to other synthetic routes, such as those starting from 2-ethyl-2-oxazoline (B78409) or ethyleneimine, which have been reported to result in lower yields. google.com

In the realm of inorganic synthesis, while specific applications for this compound are not extensively documented, related N-alkylated ethylenediamines are widely used as ligands to form transition metal complexes. For example, N-(n-Butyl)ethylenediamine has been used to synthesize cobalt(II), copper(II), nickel(II), and zinc(II) complexes to study their potential as α-glucosidase inhibitors. researchgate.net The nitrogen atoms in the ethylenediamine (B42938) backbone are excellent donors, allowing them to coordinate with metal centers. The alkyl substituents can then be used to tune the steric and electronic properties of the resulting metal complex, influencing its stability, geometry, and reactivity.

Fundamental Research Questions and Objectives Pertaining to Diamines with Bulky N-Substituents

The presence of n-butyl groups on one of the nitrogen atoms of this compound introduces significant steric bulk. This structural feature is central to a key area of inquiry in modern chemistry: understanding the influence of sterically demanding ligands on chemical reactions and molecular structures. Diamines with bulky N-substituents, such as the closely related N,N'-di-tert-butylethylenediamine, are frequently studied to probe these steric effects. guidechem.comchemimpex.commdpi.com

Fundamental research questions in this area include:

How does steric hindrance from bulky N-substituents direct the geometry and nuclearity of coordination compounds? Research has shown that very bulky substituents can prevent the formation of polymeric or dimeric structures, favoring mononuclear complexes instead. For example, the reaction of Cu(II) with the very bulky N,N'-di-tert-butylethylenediamine results in a mononuclear complex, whereas less bulky diamines can form bridged, dimeric structures. mdpi.com

What is the relationship between ligand bulk, binding affinity, and catalytic activity? In catalyst design, bulky ligands are often employed to create a specific coordination environment around a metal center that can enhance selectivity or stabilize reactive species. scholaris.ca However, excessive bulk can also hinder substrate access to the active site or weaken ligand binding, leading to reduced activity. nih.govacs.org Research on titanium(IV) complexes, for instance, has shown that complexes with bulky N-donor substituents tend to be inactive as antitumor agents because the ligands are more easily hydrolyzed and released from the metal center. nih.gov

How can bulky N-substituted diamines be used to stabilize unusual oxidation states or reactive intermediates? The steric protection offered by bulky groups can shield a metal center from unwanted reactions, allowing for the isolation and study of otherwise transient species. rsc.org This is a major objective in organometallic chemistry, with applications in developing novel catalytic cycles. scholaris.ca

The overarching objective is to develop a predictive understanding of how the size and arrangement of these bulky groups can be rationally designed to control chemical outcomes, leading to the synthesis of new materials and more efficient catalysts. scholaris.cabeilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-dibutylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNDYKKNXVKQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188779
Record name N,N-Dibutylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3529-09-7
Record name N1,N1-Dibutyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3529-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dibutylethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3529-09-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dibutylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dibutylethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-Dibutylethylenediamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YHT8HA3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Pathway Development for N,n Di N Butylethylenediamine

Established Synthetic Routes and Reaction Conditions

Several methods for the synthesis of N,N-di-n-butylethylenediamine have been documented, each with distinct starting materials and reaction conditions. These established routes offer reliable pathways to the target compound, though they may vary in efficiency and complexity.

Alkylation Reactions of Amines for this compound

A primary and direct method for synthesizing this compound is through the alkylation of a secondary amine with a suitable alkyl halide. One specific example involves the reaction of di-n-butylamine with 2-chloroethylamine (B1212225) hydrochloride. google.com This reaction is typically performed in an autoclave under elevated temperature and pressure. A base, such as sodium methoxide (B1231860) in methanol (B129727), is crucial to neutralize the hydrochloride salt and to facilitate the nucleophilic substitution. google.com The use of a significant molar excess of the starting amine, di-n-butylamine, helps to drive the reaction towards the desired product and can minimize side reactions. google.com This method is noted for its straightforward process and relatively high yields, reaching up to 74.7%. google.com

Reductive Amination Pathways involving Ethylenediamine (B42938) Derivatives

Reductive amination, also known as reductive alkylation, provides an alternative route to this compound. wikipedia.org This method converts a carbonyl group to an amine through an intermediate imine. wikipedia.orglibretexts.org For the synthesis of this compound, a plausible pathway involves the reaction of ethylenediamine with two equivalents of butyraldehyde (B50154) (butanal). This initial reaction forms a di-imine intermediate. The subsequent step is the reduction of this imine to the final diamine product. wikipedia.org

This reduction can be accomplished using various reducing agents. Common choices include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride, or catalytic hydrogenation with catalysts like palladium or nickel. wikipedia.orgpearson.com The advantage of using reagents like NaBH3CN is that they are mild enough to not reduce the initial aldehyde, allowing for a one-pot reaction where the imine is formed and reduced in situ. chemistrysteps.commasterorganicchemistry.com

A documented example for a structurally similar compound, N,N'-di-tert-butylethylenediamine, involves reacting tert-butylamine (B42293) with glyoxal (B1671930) to form the diimine, which is then catalytically hydrogenated to the final product. google.com This demonstrates the viability of the imine formation and reduction pathway for producing N,N'-disubstituted ethylenediamines.

Novel Synthetic Strategies for N-Alkyl Ethylenediamines

Modern synthetic chemistry seeks more environmentally friendly and efficient methods. For N-alkyl ethylenediamines, novel strategies include the catalytic N-alkylation of amines with alcohols. This "green" approach is attractive because it produces only water as a byproduct, and alcohols are generally less hazardous than alkyl halides. wikipedia.org

One such method involves the reaction of ethylenediamine with alcohols in a fixed-bed reactor using a heterogeneous catalyst, such as copper-oxide-nickel-oxide supported on gamma-alumina (CuO-NiO/γ-Al2O3). This process operates via a "borrowing hydrogen" mechanism, where the alcohol is first dehydrogenated to the corresponding aldehyde. The aldehyde then reacts with the amine to form an imine, which is subsequently hydrogenated by the "borrowed" hydrogen to yield the alkylated amine. This catalytic system is effective for reacting ethylenediamine with various primary and secondary alcohols.

Mechanistic Investigations of Synthesis Reactions

Understanding the underlying mechanisms of these synthetic reactions is crucial for their control and optimization.

The alkylation of an amine with an alkyl halide, as described in section 2.1.1, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. ucalgary.camasterorganicchemistry.com In this concerted reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. ucalgary.ca This "backside attack" occurs simultaneously with the breaking of the carbon-halogen bond, leading to the displacement of the halide ion (the leaving group) and the formation of a new carbon-nitrogen bond. masterorganicchemistry.com The reaction results in an ammonium (B1175870) salt, which is then deprotonated by a base (such as excess amine or sodium methoxide) to yield the neutral, more substituted amine product. ucalgary.camnstate.edu

The mechanism of reductive amination involves two key stages. chemistrysteps.com First is the formation of an imine (or an iminium ion). masterorganicchemistry.com This step begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. wikipedia.org This intermediate then undergoes dehydration (loss of a water molecule), typically under weakly acidic conditions, to form the C=N double bond of the imine. wikipedia.orgnih.gov The second stage is the reduction of the imine. masterorganicchemistry.com A hydride reducing agent, such as NaBH3CN, delivers a hydride ion (H-) to the electrophilic carbon of the imine, breaking the pi bond of the C=N double bond and forming the final C-N single bond of the amine. chemistrysteps.com

Optimization of Reaction Parameters and Process Efficiency

For the alkylation of di-n-butylamine , several parameters can be fine-tuned. google.com The molar ratio of reactants is critical; using a 4 to 6-fold excess of di-n-butylamine helps to ensure the less abundant 2-chloroethylamine hydrochloride is fully consumed and reduces the likelihood of the product reacting further. google.com Temperature and pressure are also key variables; the specified ranges of 100-200°C and 0.5-1.0 MPa suggest a balance must be struck between achieving a sufficient reaction rate and preventing decomposition or unwanted side reactions. google.com The reaction time (2-9 hours) and the concentration of the base are other factors that can be adjusted to optimize the yield and purity of the final product. google.com

In reductive amination pathways , the pH of the reaction medium is a crucial parameter. It must be low enough to catalyze the dehydration of the hemiaminal to the imine but not so low as to protonate the starting amine, which would render it non-nucleophilic. wikipedia.org The choice of reducing agent is also important. A selective reagent like sodium cyanoborohydride is effective because it reduces the iminium ion much faster than it reduces the starting carbonyl compound, which prevents the formation of alcohol byproducts and allows for a one-pot synthesis. masterorganicchemistry.com

For novel catalytic routes using alcohols, optimization involves the catalyst composition, reaction temperature, and reactant ratios. The choice of catalyst can influence both activity and selectivity towards mono- or poly-alkylation. nih.gov Reaction conditions can be tailored to favor the desired product; for instance, achieving tetra-N-alkylation requires more drastic conditions (higher temperature, different reactant ratios) than mono-alkylation. acs.org The efficiency of these processes is enhanced by the ease of recovery and reuse of heterogeneous catalysts and the generation of water as the only stoichiometric byproduct, which simplifies purification and reduces waste. wikipedia.org

Compound Index

Coordination Chemistry and Ligand Properties of N,n Di N Butylethylenediamine Analogues

Complexation with Transition Metals

The interaction of N,N-di-n-butylethylenediamine analogues with transition metals is a rich area of research, showcasing a variety of coordination behaviors.

This compound and its analogues typically function as bidentate ligands, coordinating to a metal center through the lone pairs of their two nitrogen atoms to form a stable five-membered chelate ring. researchgate.netwebassign.net This chelation is a defining characteristic, contributing to the thermodynamic stability of the resulting metal complexes. The basicity of the nitrogen atoms allows them to act as effective Lewis bases, donating electron density to the metal ion, which acts as a Lewis acid. webassign.net The nature of the alkyl substituents on the nitrogen atoms can modulate this basicity and, consequently, the strength of the metal-ligand bond.

For instance, in complexes with N-(n-Butyl)ethylenediamine, the ligand coordinates to metal ions like Co(II), Ni(II), Cu(II), and Zn(II) through both nitrogen atoms, demonstrating its classic bidentate chelating nature. researchgate.net Similarly, more sterically hindered analogues like N,N'-di-tert-butylethylenediamine are also well-established chelating ligands in coordination chemistry, facilitating the formation of stable metal complexes. guidechem.com

A systematic study on copper(II)-isothiocyanato complexes with various sterically hindered N-donor diamines illustrates this point effectively. mdpi.comresearchgate.net As the steric bulk of the N-alkyl substituents increases, the resulting structures change from 1D-polymers to dimers, and eventually to monomers. mdpi.com For example, with the highly sterically demanding N,N'-di(tert-butyl)ethylenediamine (N,N'-t-Bu2en), a monomeric complex, [Cu(N,N′-t-Bu2en)(NCS)2], is formed. mdpi.comresearchgate.net In this complex, the bulky tert-butyl groups prevent the formation of bridging interactions that would lead to higher nuclearity structures. mdpi.com The coordination geometry around the copper(II) ion in this monomeric complex is a distorted tetrahedron, with N–Cu–N bond angles significantly deviating from the ideal tetrahedral angle. mdpi.com

In another example, the structure of trans-bis(N,N-diethylethylenediamine)nickel(II) dibromide reveals that the dialkylated nitrogen atom has a longer bond length to the Ni(II) ion (1.9666 Å) compared to the unsubstituted nitrogen atom (1.9202 Å), a direct consequence of the steric repulsion from the ethyl groups. researchgate.net

The table below summarizes the effect of ligand steric hindrance on the nuclearity of copper(II) isothiocyanate complexes.

LigandSteric ProfileResulting Complex NuclearityReference
N,N,N′-trimethylethylenediamine (Me3en)Less Hindered1D-Polymer mdpi.com
N,N-diethyl-N′-methylethylenediamine (NEt2Meen)Moderately Hindered1D-Polymer mdpi.com
N,N′-diisopropylethylenediamine (N,N′-isp2en)HinderedDimer mdpi.com
N,N′-di(tert-butyl)ethylenediamine (N,N′-t-Bu2en)Highly HinderedMonomer mdpi.com

While typically acting as chelating ligands to a single metal center, under certain conditions, diamine ligands or parts of a larger complex can participate in bridging architectures, connecting two or more metal ions. wikipedia.orgtaylorandfrancis.com A bridging ligand is defined as a ligand that connects two or more atoms, usually metal ions. wikipedia.org The symbol μ is used to denote a bridging ligand. wikipedia.orglibretexts.org

In the context of N,N-dialkylethylenediamine analogues, bridging is less common for the diamine ligand itself due to the geometric constraints of forming a stable bridge. However, other ligands within the coordination sphere can act as bridges between metal centers that are chelated by the diamine. For example, in a series of copper(II)-isothiocyanato complexes, the isothiocyanate (NCS⁻) group acts as a bridging ligand (μ-NCS) to form 1D polymeric chains and dimeric structures. mdpi.comsemanticscholar.org In these cases, the N,N-dialkylethylenediamine ligand remains chelated to each individual copper center, while the NCS⁻ ion links the [Cu(diamine)] units. mdpi.com

However, in the chemistry of lithium amides, the deprotonated form of N,N'-di-tert-butylethylenediamine has been shown to form bridging structures. The lithiation of N,N'-di-tert-butylethylenediamine can lead to dimeric and polymeric ladder structures where the nitrogen atoms of the diamide (B1670390) bridge multiple lithium centers. nih.govacs.org For instance, the partially lithiated species [cis-{Li[μ-N(t-Bu)CH₂(CH₂)N(H)t-Bu]}₂] features the diamido ligand bridging two lithium atoms. nih.govacs.org

Spectroscopic Characterization of Metal-Diamine Complexes in Research

Spectroscopic techniques are indispensable for the characterization of metal-diamine complexes, providing crucial information about their structure, bonding, and electronic properties. researchgate.netmdpi.comresearchgate.net

Infrared (IR) Spectroscopy is used to confirm the coordination of the diamine ligand to the metal ion. The N-H stretching vibrations in the free ligand typically shift upon coordination. researchgate.net For instance, a study of Co(II), Ni(II), Cu(II), and Zn(II) complexes with N-(n-Butyl)ethylenediamine noted that band shifting from higher to lower frequencies is indicative of coordination through the nitrogen atom of the amine group. researchgate.net IR spectroscopy is also vital for identifying the bonding modes of co-ligands, such as the isothiocyanate group, which shows distinct stretching frequencies (ν(C≡N)) for terminal and bridging modes. mdpi.comsemanticscholar.org

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic structure of the metal complexes, particularly the d-d electronic transitions of the metal ion. researchgate.netmdpi.com The position and intensity of these absorption bands are sensitive to the coordination geometry and the nature of the ligands. For example, copper(II) complexes with N,N'-dialkylethylenediamine analogues exhibit characteristic d-d transition bands in the visible region. mdpi.comsemanticscholar.org The electronic spectra of N-(n-Butyl)ethylenediamine complexes with various transition metals show distinct absorption maxima, for example, Cu(II) complexes showed bands between 278-305 nm while Ni(II) complexes showed bands at 198–226 nm. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly useful for studying diamagnetic complexes, such as those of Zn(II) or for characterizing the ligands themselves. For paramagnetic complexes, NMR can still provide information, though the signals are often broadened. For lithium complexes of N,N'-di-tert-butylethylenediamine, ¹H NMR spectroscopy was instrumental in tracking the stepwise lithiation process and identifying intermediate species in solution. nih.govacs.org

The table below provides a summary of spectroscopic data for a representative copper(II) complex with a sterically hindered diamine ligand.

ComplexIR (cm⁻¹) ν(C≡N) of NCS⁻UV-Vis (nm) λmax (ε, M⁻¹cm⁻¹)Reference
[Cu₂(N,N′-isp₂en)₂(µ-NCS)₂(NCS)₂]2128 (s), 2073 (vs)~655 (120) in CH₃CN mdpi.com

Electronic Structure and Bonding Analysis in Coordination Compounds

The electronic structure and the nature of the bonding in metal complexes of this compound analogues are investigated using a combination of experimental techniques and computational methods, such as Density Functional Theory (DFT). mdpi.comresearchgate.netlibretexts.org These studies help to understand the distribution of electron density, the nature of metal-ligand orbitals, and the factors governing the stability and reactivity of the complexes. nih.gov

In transition metal complexes, the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies, a concept explained by Ligand Field Theory. libretexts.org For a typical octahedral complex, the d-orbitals split into a lower energy t₂g set and a higher energy eg set. libretexts.org The magnitude of this splitting is influenced by the ligand. For square-planar Ni(II) complexes with N,N-diethylethylenediamine, the electronic configuration populates the metal-based d(x²-y²) orbital, which is Ni-N antibonding in character. researchgate.net

DFT calculations have been employed to evaluate the role of steric effects on the geometry and bonding in copper(II) complexes with N,N'-diisopropylethylenediamine and N,N'-di(tert-butyl)ethylenediamine. mdpi.comresearchgate.net These calculations help to rationalize why certain geometries and bonding modes are preferred. For instance, the calculations can quantify the steric repulsion energy associated with bulky alkyl groups, explaining the preference for lower coordination numbers or distorted geometries to relieve steric strain. mdpi.com

Furthermore, the electronic properties of the ligands themselves are crucial. α-diimine ligands, a related class of N-donor ligands, are known to be "non-innocent," meaning they can exist in multiple redox states (neutral, radical anionic, or dianionic). rsc.org While simple alkylated ethylenediamines are typically considered "innocent" ligands, their electronic donating ability (σ-donation) is fundamental to the stability of the complexes they form. The electron-donating properties of the nitrogen atoms can be fine-tuned by the inductive effects of the alkyl substituents, which in turn influences the electronic structure of the metal center. nih.gov

Lack of Specific Research Data on the Catalytic Applications of this compound

Following a comprehensive review of publicly available scientific literature and patent databases, it has been determined that there is a significant lack of specific research data concerning the catalytic applications of the chemical compound This compound (CAS No. 3529-09-7). The requested article, structured around a detailed outline of its catalytic uses, cannot be generated with scientific accuracy due to the absence of dedicated research findings for this specific molecule in the areas outlined.

Extensive searches have revealed that the majority of research in this area is focused on isomers and related compounds, most notably:

N,N'-di-tert-butylethylenediamine (DBED): This sterically hindered symmetrical diamine is the subject of numerous studies. It is widely used as a ligand in copper-catalyzed reactions, including the aerobic oxidation of alcohols and phenols, and the oxidative polymerization of 2,6-dimethylphenol (B121312) to produce polyphenylene oxide (PPO) resins. guidechem.comontosight.ai Detailed mechanistic studies on copper/DBED systems have been published, exploring their biomimetic properties and the in situ formation of catalytically active nitroxyl (B88944) radicals. scribd.comgoogle.com

N,N'-di-n-butylethylenediamine: The symmetrical isomer of the requested compound is mentioned in patent literature as a ligand for copper(II) complexes used as bleach activators in oxidation processes. google.com

Di-n-butylamine: This related secondary amine is also cited as a component in catalyst systems for the production of polyphenylene ether. chemicalbook.com

While these related compounds show significant catalytic activity, this information cannot be attributed to this compound. The structural differences between these molecules, particularly the arrangement and nature of the alkyl groups on the nitrogen atoms, lead to distinct steric and electronic properties that critically influence their function and efficacy as ligands in catalytic systems.

The specific compound of interest, this compound, where both n-butyl groups are attached to the same nitrogen atom, is commercially available and referenced as a chemical intermediate. google.comottokemi.comchemblink.com However, dedicated studies detailing its role as a ligand in homogeneous catalysis for oxidation, dehydrohalogenation, polymerization, or stereoselective reactions, as well as mechanistic elucidations of such processes, are not present in the accessed literature.

Therefore, the creation of a scientifically robust article adhering to the provided outline for this compound is not feasible at this time.

Catalytic Applications and Reaction Mechanism Elucidation

Mechanistic Studies of Catalytic Cycles

Identification and Characterization of Reaction Intermediates

Understanding a catalytic cycle requires the identification and characterization of the transient species that form and are consumed during the reaction. For catalysts incorporating the N,N'-di-tert-butylethylenediamine (DBED) ligand, a combination of spectroscopic techniques and computational studies has been instrumental in elucidating key intermediates.

In copper-catalyzed oxidation reactions, particularly those mimicking the function of the enzyme tyrosinase, several reaction intermediates have been identified. When a Cu(I) complex of DBED reacts with molecular oxygen (O₂), it forms a μ-η²:η²-peroxodicopper(II) complex. nih.govnih.gov This species is in equilibrium with a bis(μ-oxo)dicopper(III) isomer. nih.gov The reaction of this oxygen-activated complex with a phenolate (B1203915) substrate leads to a series of observable intermediates.

At low temperatures (153 K), a phenolate-bonded bis-μ-oxo dicopper(III) species, labeled as Intermediate A, has been stabilized and characterized. nih.govnih.gov This intermediate is critical as it confirms that in this system, the O-O bond of the dioxygen adduct is cleaved before the C-H bond of the substrate is functionalized. nih.govtdx.cat As the temperature is raised to 193 K, Intermediate A converts to Intermediate B, which is proposed to be a catecholate-bridged dicopper(II) species. nih.gov Further reaction, involving protonation, leads to Intermediate C, identified by resonance Raman spectroscopy as a Cu(II)-semiquinone complex. nih.govnih.gov

In a different catalytic system for aerobic alcohol oxidation, a copper catalyst with DBED and a co-ligand undergoes an in situ oxidative self-processing step. acs.orgwalisongo.ac.idnih.gov Electron Paramagnetic Resonance (EPR) spectroscopy of the reaction mixture revealed the formation of an organic radical signal (g = 2.002) with hyperfine coupling to a nitrogen nucleus. acs.orgwalisongo.ac.id This signal is characteristic of a nitroxyl (B88944) radical, suggesting that the DBED ligand itself is oxidized during an induction period to form a redox-active cocatalyst. acs.orgd-nb.inforesearchgate.net This in-situ-generated nitroxyl species is then directly involved in the primary catalytic cycle of alcohol oxidation. walisongo.ac.idnih.govresearchgate.net

Intermediate IDDescriptionPrecursor(s)Method(s) of CharacterizationReference(s)
PDBED μ-η²:η²-peroxodicopper(II) complex[Cu(I)(DBED)]⁺ + O₂Resonance Raman Spectroscopy nih.gov
Intermediate A Phenolate-bonded bis-μ-oxo dicopper(III)PDBED + 2,4-di-tert-butylphenolateUV-Vis, Resonance Raman Spectroscopy, DFT Calculations nih.gov, nih.gov, nih.gov
Intermediate B Catecholate-bridged dicopper(II)Intermediate AKinetic Analysis, DFT Calculations nih.gov
Intermediate C Cu(II)-semiquinone complexIntermediate B + H⁺Resonance Raman Spectroscopy nih.gov, nih.gov
DBED-Nitroxyl Nitroxyl radical on the DBED ligand[Cu(DBED)] complex + O₂EPR Spectroscopy acs.org, walisongo.ac.id, researchgate.net

Elucidation of Rate-Determining Steps and Transition States

Identifying the slowest step in a catalytic cycle, known as the rate-determining step (RDS), is fundamental to understanding and optimizing catalyst performance. For copper complexes of N,N'-di-tert-butylethylenediamine (DBED), kinetic studies and computational modeling have pinpointed the RDS and characterized the associated transition states in phenolate hydroxylation.

In the reaction sequence starting from the characterized phenolate-dicopper(III) intermediate (Intermediate A), the subsequent transformation into a catechol and quinone product involves several steps. nih.gov Hybrid density functional theory (DFT) calculations have shown that the oxidation of the phenolate substrate proceeds in three main stages: C-O bond formation, a coupled internal proton and electron transfer, and a final electron transfer coupled with proton transfer from an external source. nih.gov

The calculations, which align well with experimental data, identify the first of these steps—the C-O bond formation—as the rate-limiting step for the decay of Intermediate A. nih.gov The calculated free-energy barrier for this step is 10.7 kcal/mol, which is in excellent agreement with the experimentally measured value of 11.2 kcal/mol. nih.gov The transition state for this step involves the electrophilic attack of a copper(III)-oxo unit onto the aromatic ring of the bound phenolate. nih.gov The distortion of the aromatic ring during this process is a key component of the activation energy. nih.gov

Kinetic isotope effect (KIE) studies provide further insight. The calculated deuterium (B1214612) KIE of 0.90 for the decay of Intermediate A matches the experimental value of 0.83 (±0.09), supporting the proposed mechanism where C-H bond cleavage is not involved in the rate-determining step. nih.gov

Catalytic SystemReactionRate-Determining Step (RDS)Activation Barrier (ΔG‡)Method(s) of ElucidationReference(s)
[Cu₂(O)₂(DBED)₂]²⁺ + PhenolatePhenolate HydroxylationC-O bond formation11.2 kcal/mol (exp.) 10.7 kcal/mol (calc.)DFT Calculations, Kinetic Isotope Effect nih.gov
[Cu(MeCN)₄]PF₆ / DBED / DMAPAerobic Alcohol OxidationIn situ oxygenation of DBED ligand to form nitroxyl radicalN/A (Induction period observed)Kinetic Monitoring (O₂ uptake), EPR Spectroscopy acs.org, walisongo.ac.id, nih.gov

Influence of Ligand Design on Catalytic Activity and Selectivity

The design of the ligand coordinated to a metal center is a powerful tool for tuning the activity and selectivity of a catalyst. In the case of N,N-dialkylethylenediamine ligands, the steric bulk of the N-alkyl substituents is a dominant factor.

The use of N,N'-di-tert-butylethylenediamine (DBED) is a prime example of how steric hindrance can be leveraged. The bulky tert-butyl groups enforce a specific coordination geometry around the copper center, which helps to stabilize reactive intermediates like the μ-η²:η²-peroxodicopper(II) and bis-μ-oxo-dicopper(III) species, allowing them to be studied. ontosight.airesearchgate.netnih.gov In computational studies of phenolate hydroxylation, it was found that including the tert-butyl substituents on both the copper ligand and the phenol (B47542) substrate was necessary to accurately describe the reaction mechanism and energy profile. nih.gov This highlights the critical role of steric interactions in dictating the reaction pathway.

Comparing DBED with less sterically hindered analogues, such as N,N'-dimethylethylenediamine, reveals trade-offs between activity and selectivity. While catalysts with less bulky ligands might exhibit faster reaction cycles due to easier substrate access, they often suffer from lower selectivity. smolecule.com The steric bulk of DBED can create a more defined catalytic pocket, leading to improved control over which product is formed. For example, in the Cu/DBED-catalyzed aerobic oxidation of alcohols, a notable selectivity for activated secondary alcohols over primary alcohols is observed, a feature that complements other catalyst systems. acs.orgresearchgate.net

The electronic properties of the ligand also play a role. The alkyl groups on the ethylenediamine (B42938) backbone are electron-donating, which can increase the electron density on the metal center. smolecule.com This can stabilize the metal in higher oxidation states, such as the Cu(III) state observed in phenolate hydroxylation intermediates, which is crucial for catalytic longevity and efficiency in oxidative reactions. smolecule.com The transformation of the DBED ligand itself into a redox-active nitroxyl radical represents an extreme case of ligand influence, where the ligand transitions from a passive ancillary role to an active participant in the catalytic redox cycle. d-nb.inforesearchgate.net

LigandKey Structural FeatureInfluence on CatalysisExample ReactionReference(s)
N,N'-di-tert-butylethylenediamine (DBED) High steric bulk from tert-butyl groupsStabilizes reactive Cu-O₂ intermediates; enhances selectivity for specific substrates.Phenolate Hydroxylation; Aerobic Alcohol Oxidation nih.gov, acs.org, researchgate.net
N,N'-di-iso-propylethylenediamine Moderate steric bulkBalances activity and selectivity; used in catalyst development.Olefin Isomerization scholaris.ca
N,N'-dimethylethylenediamine Low steric bulkPotentially faster catalytic cycles but may exhibit lower selectivity due to reduced steric control.Model for computational studies. researchgate.net, smolecule.com

Electrocatalytic and Heterogeneous Catalysis Research

While homogeneous catalysis involving N,N-di-n-butylethylenediamine and its isomers is well-documented, its application in electrocatalysis and heterogeneous catalysis is a developing area. shyzchem.com In these fields, the ligand or its metal complexes are typically immobilized on a solid support or an electrode surface.

In heterogeneous catalysis, solid catalysts are used in reactions where the reactants are in a liquid or gas phase. shyzchem.com This approach offers significant advantages in industrial processes, primarily the ease of separating the catalyst from the product mixture, which allows for catalyst recycling and continuous operation. This compound can be used as an intermediate in the synthesis of materials that act as heterogeneous catalysts. chemimpex.comgoogle.com For instance, metal complexes containing this ligand could be anchored to solid supports like silica, zeolites, or polymers. The performance of such heterogeneous catalysts would depend on the stability of the ligand-metal complex under reaction conditions and the accessibility of the active sites.

Research into the N-alkylation of ethylenediamine using solid catalysts like CuO-NiO/γ-Al₂O₃ provides a basis for the synthesis of this compound itself under heterogeneous conditions. lookchem.com Such processes are crucial for producing these ligands efficiently for broader applications.

In the realm of electrocatalysis, reactions are driven by an applied electrical potential at the surface of an electrode. Metal complexes are often used to coat electrode surfaces to lower the overpotential required for a specific transformation, such as the reduction of CO₂ or the oxidation of water. While specific, detailed studies on this compound in electrocatalysis are not extensively reported in the provided literature, the principles of coordination chemistry suggest its potential. Copper complexes with diamine ligands are known to have interesting redox properties, which is a prerequisite for an electrocatalyst. The stability and electronic tunability offered by the this compound ligand could be exploited in the design of new molecular electrocatalysts for energy-relevant reactions.

Advanced Materials Science and Polymer Chemistry Applications

Integration into Polymer Systems

The integration of N,N'-di-tert-butylethylenediamine into polymer networks has led to significant advancements in materials science, particularly in the creation of polymers with dynamic and reprocessable characteristics.

In polymer synthesis, N,N'-di-tert-butylethylenediamine functions as a high-performance curing agent and crosslinker. chemimpex.com Diamines are essential for curing epoxy resins and for forming polyurea and polyurethane systems. The reaction of the amine groups with epoxy or isocyanate functionalities creates a crosslinked, three-dimensional network, converting liquid resins into solid, durable thermosets. threebond.co.jp The bulky nature of the tert-butyl groups on N,N'-di-tert-butylethylenediamine influences the reaction kinetics and the final properties of the cured material, such as mechanical strength and thermal stability. chemimpex.com

A primary application of N,N'-di-tert-butylethylenediamine is in the fabrication of dynamic covalent networks (DCNs). DCNs are a class of polymers that bridge the gap between traditional thermosets and thermoplastics. They contain covalent bonds that can undergo reversible breaking and reformation, allowing the material to be reprocessed, reshaped, or even self-healed. rsc.orgmdpi.com

The key to forming these dynamic networks with N,N'-di-tert-butylethylenediamine lies in the chemistry of Hindered Urea (B33335) Bonds (HUBs). rsc.org A urea bond is formed from the reaction of an amine with an isocyanate. l-i.co.uk Normally, this bond is exceptionally stable. However, when a sterically bulky substituent, like the tert-butyl group from N,N'-di-tert-butylethylenediamine, is attached to the urea nitrogen, it destabilizes the bond. rsc.org This steric hindrance disrupts the orbital coplanarity that typically gives the urea bond its stability, rendering the HUB dynamic and reversible. rsc.org This reversibility allows the bond to dissociate into its constituent amine and isocyanate, and then reform, a process that can be triggered by mild stimuli like heat. rsc.org

The dynamic equilibrium of HUBs is crucial for the network's properties. The equilibrium constant (Keq) for HUB formation is still large enough to ensure the formation of high molecular weight polymers, yet the dissociation rate is significant enough to allow for dynamic bond exchange under relatively mild conditions. rsc.org

Table 1: Reactants for Hindered Urea Bond (HUB) Formation

Reactant Type Example Compound Role in HUB Formation
Hindered Diamine N,N'-di-tert-butylethylenediamine Provides the sterically bulky nitrogen for the dynamic urea bond.

This table provides examples of reactants used in the synthesis of polymers containing Hindered Urea Bonds.

The dynamic nature of HUBs directly enables the creation of self-healing and reprocessable materials. When a polymer containing HUBs is damaged (e.g., cut or scratched), applying heat can initiate the dissociation and reformation of the urea bonds across the damaged interface. This bond exchange allows the polymer chains to rebond and mend the damage, restoring the material's integrity. rsc.org

Similarly, this dynamic chemistry allows the thermoset material to be reprocessed. Unlike traditional thermosets, which are permanently crosslinked, HUB-containing networks can be heated, broken down into a malleable state, and then remolded into a new shape. Upon cooling, the network reforms, locking in the new shape. This recyclability is a significant advantage for sustainability. rsc.org Research has demonstrated that materials based on this chemistry can be recycled multiple times while retaining a majority of their mechanical strength.

N,N'-di-tert-butylethylenediamine is a cornerstone of research into advanced polyurethane (PU) and polyurea (PUU) systems. By replacing conventional, less bulky diamines with N,N'-di-tert-butylethylenediamine, chemists can transform standard, static polyureas into dynamic, responsive materials. rsc.org This approach allows for the creation of poly(urethane-urea) thermosets with unique properties like triple-shape-memory performance and improved thermal and mechanical characteristics. The incorporation of HUBs into these systems significantly lowers the relaxation timescale, which is essential for reprocessing and healing functionalities.

Table 2: Properties of HUB-based Poly(urethane-urea)s

Property Description Significance
Reprocessability Material can be reshaped and remolded multiple times with heat. Enables recycling of thermoset polymers, enhancing sustainability.
Self-Healing Damaged areas can mend and recover mechanical strength upon heating. Extends the functional lifetime of materials and components.

| Shape Memory | The material can be programmed to hold a temporary shape and recover its original shape upon a stimulus. | Allows for the creation of smart materials for applications in actuators, sensors, and biomedical devices. |

This table summarizes the key properties imparted to polyurethane and polyurea systems by incorporating N,N'-di-tert-butylethylenediamine to form Hindered Urea Bonds.

Development of Dynamic Covalent Networks

Formulation in Advanced Adhesives, Sealants, and Coatings

The properties that make N,N'-di-tert-butylethylenediamine valuable in bulk polymers also translate to its use in formulations for advanced adhesives, sealants, and coatings. chemimpex.com Its role as a curing agent contributes to improved durability and performance in these applications. chemimpex.com The potential for creating self-healing coatings is a particularly active area of research. A coating that can autonomously repair scratches would significantly extend the life and appearance of the coated substrate, offering substantial benefits in the automotive, aerospace, and electronics industries. Polyureas, in general, are used for coating and adhesive materials, and the introduction of dynamic HUB chemistry opens new possibilities for creating "smart" and repairable formulations. rsc.org

Contributions to Specialty Chemical Production

N,N-di-n-Butylethylenediamine is recognized as a significant organic chemical intermediate, playing a crucial role in the synthesis of more complex molecules. google.com Its value in specialty chemical production is primarily as a building block, specifically in the creation of unsymmetrically substituted ethylenediamines. These structures are of interest in various fields of chemistry due to the differential reactivity of their nitrogen atoms.

A key method for the synthesis of this compound and related compounds was detailed in a 1984 study by Michael J. Fazio in The Journal of Organic Chemistry. acs.org The research focused on the nucleophilic ring-opening of 2-oxazolines using secondary amines to produce N-acyl intermediates, which are then hydrolyzed to yield the final unsymmetrically substituted ethylenediamine (B42938). This synthetic pathway highlights the role of this compound as a target specialty chemical.

The synthesis involves a two-step process. First, the secondary amine, di-n-butylamine, is reacted with 2-ethyl-2-oxazoline (B78409) in the presence of a catalyst. This reaction opens the oxazoline (B21484) ring and forms an N-acylated intermediate, specifically N-[2-(dibutylamino)ethyl]propanamide. In the second step, this intermediate is hydrolyzed using concentrated hydrochloric acid to cleave the acyl group, yielding this compound. google.com

The research findings from this synthesis are detailed in the table below.

Table 1: Synthesis of this compound via Ring-Opening of 2-Oxazoline

Step Reactants Catalyst/Reagent Conditions Intermediate/Product Yield (%)
1 Di-n-butylamine, 2-Ethyl-2-oxazoline Zinc Acetate 180°C, 24h N-[2-(dibutylamino)ethyl]propanamide 64%
2 N-[2-(dibutylamino)ethyl]propanamide Conc. Hydrochloric Acid Heating This compound 73%

This method provides a reliable route to producing ethylenediamines with distinct substitution patterns, establishing this compound as a valuable component in the toolkit for constructing specialized molecular architectures. Its function as an intermediate is foundational to the development of other complex amines and specialty chemicals.

Biological and Medicinal Chemistry Research Applications

Role as Pharmaceutical Intermediates and Building Blocks

N,N-di-n-Butylethylenediamine belongs to a broader class of N-substituted ethylenediamine (B42938) derivatives that are recognized as important organic intermediates and fragments in medicinal chemistry. asianpubs.org These types of molecules serve as foundational scaffolds for constructing more complex pharmaceutical compounds. asianpubs.org Ethylenediamine and its derivatives are utilized as building blocks in the synthesis of various chemical products, including many pharmacological preparations. drugbank.com

The utility of substituted ethylenediamines is demonstrated in their incorporation into molecules designed to treat central nervous system (CNS) disorders or act as γ-secretase inhibitors. asianpubs.org The structural framework provided by the ethylenediamine backbone is crucial for the biological activity of these larger molecules. While specific, large-scale pharmaceutical applications of this compound are not extensively documented in mainstream literature, its chemical properties make it a valuable precursor in synthetic pathways aimed at creating novel drugs. Its role is analogous to that of related compounds, such as N,N'-Di-tert-butylethylenediamine, which is explicitly described as a primary and secondary intermediate used in the pharmaceutical industry. fishersci.comchemicalbook.comguidechem.com

Development of Bioactive Metal Complexes

The two nitrogen donor atoms in this compound make it an excellent chelating ligand for a wide variety of transition metals. This coordination ability is harnessed to create metal complexes with specific biological activities. The formation of these complexes can enhance the therapeutic properties of both the metal ion and the organic ligand, leading to synergistic effects and novel mechanisms of action. Research in this area has opened up new possibilities for designing drugs with targeted functions.

Investigation of α-Glucosidase Inhibition

A significant area of research for this compound derivatives involves their use in creating metal complexes with potential antidiabetic properties. Specifically, transition metal complexes of the closely related N-(n-Butyl)ethylenediamine have been synthesized and investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net The inhibition of this enzyme can help manage blood glucose levels, a key strategy in treating type 2 diabetes. nih.gov

In one study, various metal complexes of N-(n-Butyl)ethylenediamine were prepared using salts of Cobalt (II), Copper (II), Nickel (II), and Zinc (II). researchgate.netresearchgate.net All the synthesized complexes demonstrated α-glucosidase inhibitory activity. researchgate.net The copper complex, [Cu(Ben)3]SO4, was identified as the most potent inhibitor with the lowest IC50 value of 1.018 mg/ml, while the nickel complex, [Ni(Ben)3]2NO3, showed the least activity with the highest IC50 value of 3.409 mg/ml. researchgate.net These findings highlight the crucial role of the central metal ion in determining the biological activity of the complex.

Metal ComplexIC50 Value (mg/ml)
[Cu(Ben)3]SO41.018
[Ni(Ben)3]2NO33.409

Research into Antitumor Drug Candidates (e.g., Platinum Complexes)

The ethylenediamine scaffold is a cornerstone in the design of platinum-based anticancer drugs, inspired by the success of cisplatin. scispace.com Researchers have extensively explored how modifying the ethylenediamine ligand can lead to new platinum complexes with improved efficacy, a broader spectrum of activity, and reduced side effects. scispace.comrsc.org The synthesis of platinum(II) complexes with N-substituted ethylenediamine derivatives, such as N-benzylethylenediamine, has yielded compounds with significant cytotoxic activity against various cancer cell lines. scispace.com

The rationale for using substituted ethylenediamines is to modulate the steric and electronic properties of the complex, which can influence its interaction with DNA, cellular uptake, and ability to overcome resistance mechanisms. nih.gov For instance, platinum complexes containing N-benzylethylenediamine derivatives have shown cytotoxicity against buccal human carcinoma (KB) cells. scispace.com While research has often focused on N-mono-substituted or other symmetrically substituted ethylenediamines, the principles apply directly to ligands like this compound. nih.gov The presence of the n-butyl groups would significantly increase the lipophilicity of a platinum complex, potentially enhancing its ability to cross cell membranes. Numerous studies have prepared and tested platinum(II) and platinum(IV) complexes with a wide array of substituted ethylenediamines against tumor models like leukemia L1210 and sarcoma 180, demonstrating the enduring interest in this class of compounds as potential antitumor agents. nih.gov

Complex TypeLigandObserved ActivityReference
Platinum(II)N-benzylethylenediamine derivativesCytotoxic against buccal human carcinoma (KB) cells scispace.com
Platinum(II)N,N'-bis(2-chloroethyl)ethylenediamineEnhanced antitumor activity nih.gov
Platinum(II/IV)Various substituted ethylenediaminesActivity against sarcoma 180 and leukemia L1210 nih.gov

Stabilization and Formulation in Drug Delivery Systems

The application of this compound in the context of drug delivery systems is an area that is not yet well-documented in publicly available research. While related compounds are noted for their roles as stabilizers in drug formulations, specific studies detailing the use of this compound for stabilizing active pharmaceutical ingredients or its incorporation into advanced drug delivery vehicles like nanoparticles have not been prominently reported. The physicochemical properties of this compound, particularly its amine functionalities and lipophilic butyl chains, suggest potential utility in formulation science, but further research is required to substantiate these applications.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Elucidation of Electronic Structure and Bonding Properties

Quantum chemical calculations can precisely map the electron distribution within the N,N-di-n-Butylethylenediamine molecule. This allows for a detailed understanding of its electronic structure, including the nature of its chemical bonds, the distribution of charge, and the identification of frontier molecular orbitals (HOMO and LUMO). Such information is crucial for predicting the molecule's reactivity, as the HOMO and LUMO energies are key indicators of its electron-donating and accepting capabilities, respectively. These calculations would also reveal the molecular geometry that minimizes the electronic energy, providing the most stable conformation of the molecule.

Reaction Mechanism Predictions and Validation

Theoretical methods are invaluable for exploring the pathways of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and products of a given reaction. This allows for the prediction of the most likely reaction mechanisms and the calculation of activation energies, which are critical for understanding reaction rates. For instance, the role of this compound as a ligand or a base in chemical transformations could be elucidated by modeling its interactions with other reactants and identifying the lowest energy pathways for product formation.

Energetics of Aggregates and Solvation Effects

The behavior of this compound in solution and its tendency to form aggregates can be investigated through computational models. Solvation models can predict how the presence of a solvent influences the molecule's conformation, electronic properties, and reactivity. These models can range from implicit continuum models to explicit considerations of solvent molecules. Understanding solvation is critical as most chemical reactions are performed in solution. Furthermore, calculations can determine the energetic favorability of this compound molecules associating with each other to form dimers or larger aggregates, which can significantly impact its bulk properties and reactivity.

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to build, visualize, and analyze molecular structures and their properties. For this compound, molecular modeling can be employed to establish clear relationships between its three-dimensional structure and its chemical reactivity. By systematically modifying the structure of the molecule (e.g., by changing conformations of the butyl chains) and calculating the resulting changes in electronic properties and reactivity descriptors, a comprehensive structure-reactivity profile can be developed. This can be particularly useful in understanding how the steric bulk of the n-butyl groups influences the accessibility and reactivity of the nitrogen lone pairs.

Advanced Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, dynamics, reaction state, and chemical environment of a sample. For N,N-di-n-Butylethylenediamine, ¹H and ¹³C NMR spectroscopy would be the primary methods used for structural confirmation and purity assessment.

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals would confirm the presence of the two n-butyl groups and the ethylenediamine (B42938) backbone. The protons on the carbons adjacent to the nitrogen atoms would exhibit characteristic chemical shifts, and the splitting patterns would reveal the connectivity of the atoms within the molecule.

¹³C NMR spectroscopy provides information on the number and chemical environment of the carbon atoms in the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the compound's carbon framework.

In mechanistic studies, NMR can be used to monitor the progress of a reaction involving this compound, either as a reactant, ligand, or catalyst. By taking spectra at various time points, it is possible to observe the disappearance of reactant signals and the appearance of product signals, providing insights into reaction kinetics and the formation of any intermediates.

While the principles of NMR are well-established for the characterization of such amines, specific, publicly available ¹H and ¹³C NMR spectral data for this compound is not readily found in comprehensive spectral databases.

Table 1: Anticipated ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Multiplicity Integration
CH₃ (terminal methyl) Data not available Triplet 6H
CH₂ (second from terminal) Data not available Sextet 4H
CH₂ (third from terminal) Data not available Quintet 4H
N-CH₂ (butyl group) Data not available Triplet 4H

Table 2: Anticipated ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (ppm)
CH₃ Data not available
CH₂ (second from terminal) Data not available
CH₂ (third from terminal) Data not available
N-CH₂ (butyl group) Data not available

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.

A search of publicly available crystallographic databases did not yield any crystal structures for this compound or its metal complexes.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths (Å) Data not available

Mass Spectrometry Techniques (e.g., Electrospray Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) would be a common analytical method. In EI, the molecule is fragmented, and the resulting fragmentation pattern serves as a molecular fingerprint. The molecular ion peak would confirm the molecular weight of the compound. A characteristic fragmentation pattern for aliphatic amines involves cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), which would lead to the formation of stable iminium ions. The most abundant fragment observed in the GC-MS analysis of N,N-Dibutylethylenediamine has a mass-to-charge ratio of 142.

Electrospray Ionization (ESI) mass spectrometry is a soft ionization technique that is particularly useful for analyzing non-volatile or thermally labile compounds, including metal complexes. If this compound is part of a coordination complex, ESI-MS can be used to ionize the complex directly from solution, often with minimal fragmentation. This allows for the determination of the molecular weight of the intact complex and can provide information about its composition and the stability of the ligand-metal interactions.

Table 5: Mass Spectrometry Data for this compound

Technique Ionization Method Key Finding m/z Value
GC-MS Electron Ionization (EI) Molecular Ion [M]⁺ 172
GC-MS Electron Ionization (EI) Most Abundant Fragment 142

Future Research Perspectives and Emerging Areas

Development of Sustainable Synthesis Routes

The chemical industry's shift towards green chemistry necessitates the development of environmentally benign synthesis methods. Future research on N,N-di-n-Butylethylenediamine will likely focus on sustainable routes that minimize waste and energy consumption. Traditional methods for producing N-alkylated amines often rely on harsh conditions or hazardous reagents.

Table 1: Comparison of Synthetic Approaches

Parameter Traditional Alkylation Future Sustainable Routes
Alkylating Agent Alkyl halides Alcohols, Aldehydes
Catalyst Stoichiometric bases Heterogeneous catalysts (e.g., metal oxides)
Byproducts Salt waste Water
Conditions Often harsh temperatures/pressures Milder, energy-efficient conditions

| Sustainability | Low | High |

Exploration of Novel Catalytic Systems

The unique structure of this compound, featuring both a primary and a sterically accessible secondary amine, makes it an attractive candidate as a ligand in coordination chemistry and as an organocatalyst. guidechem.comcymitquimica.com

Future research will likely explore its use as a bidentate ligand for transition metals. The resulting metal complexes could be investigated as catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. guidechem.com The flexible n-butyl groups can influence the solubility and stability of the catalyst in different reaction media, potentially enabling novel applications in biphasic or homogeneous catalysis.

Furthermore, the amine functionalities themselves can act as organocatalysts, for instance, in promoting base-catalyzed reactions. guidechem.com Its potential to facilitate reactions by acting as a proton acceptor could be explored in various chemical synthesis processes. guidechem.com

Table 2: Potential Catalytic Applications

Catalysis Type Role of this compound Potential Reactions
Homogeneous Catalysis Bidentate ligand for transition metals C-C and C-N bond formation, hydrogenation
Polymer Synthesis Catalyst and/or curing agent Formation of polyurethanes, epoxy resins

| Organocatalysis | Base catalyst | Aldol reactions, Michael additions |

Design of Advanced Functional Materials

The incorporation of this compound into polymer backbones or as a curing agent can lead to the development of advanced functional materials with tailored properties. Its diamine nature allows it to act as a monomer or cross-linking agent in the synthesis of polyamides, polyurethanes, and epoxy resins. chemimpex.com

Research in this area could focus on how the n-butyl chains affect the material's properties. These flexible, hydrophobic chains might enhance properties such as impact resistance, solubility in non-polar matrices, and thermal stability. chemimpex.com For instance, when used as a curing agent for epoxy resins, it could improve the mechanical flexibility and durability of the final product. chemimpex.com In the realm of coatings and adhesives, its structure could contribute to improved adhesion and performance. chemimpex.com

Table 3: Potential Impact on Material Properties

Material Type Function of Diamine Potential Property Enhancement
Epoxy Resins Curing Agent Increased flexibility, improved thermal stability
Polyurethanes Chain Extender Modified mechanical properties, tailored hydrophobicity

| Adhesives/Coatings | Formulation Component | Enhanced durability, improved substrate compatibility |

Expansion into Targeted Therapeutic and Sensing Applications

The ethylenediamine (B42938) scaffold is a common feature in many biologically active molecules and pharmaceutical agents. guidechem.comchemicalbook.com The specific substitution pattern of this compound provides a template for designing new molecules for therapeutic and diagnostic purposes.

Future research could involve using this compound as a building block for the synthesis of novel drug candidates. guidechem.com The primary amine group offers a reactive site for further functionalization, allowing for the attachment of pharmacophores or targeting moieties. The n-butyl groups can modulate the lipophilicity of the final molecule, which is a critical factor in drug absorption and distribution.

In the field of chemical sensing, the amine groups can act as binding sites for specific analytes, such as metal ions or organic molecules. By attaching a chromophore or fluorophore to the this compound backbone, researchers could design chemosensors that signal the presence of a target substance through a change in color or fluorescence. The specific binding properties would be tuned by the arrangement of the nitrogen atoms and the steric and electronic effects of the butyl substituents.

Table 4: Future Bio-related Applications

Application Area Design Rationale Key Structural Features
Therapeutics Serve as a scaffold for new drug molecules Primary amine for functionalization; butyl groups for lipophilicity tuning

| Chemical Sensing | Act as a receptor for target analytes | Amine groups for analyte binding; backbone for signal integration |

Q & A

Q. What are the recommended laboratory synthesis methods for N,N-di-n-Butylethylenediamine?

The compound is typically synthesized via alkylation of ethylenediamine with n-butyl halides (e.g., n-butyl bromide or iodide) in the presence of a base (e.g., NaOH or KOH). Reaction conditions, such as temperature (40–60°C) and solvent choice (e.g., ethanol or THF), should be optimized to minimize side products like tri- or tetra-alkylated derivatives. Purification is achieved through fractional distillation under reduced pressure, followed by characterization via NMR (¹H and ¹³C) and GC-MS to confirm purity and structure .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H NMR to identify methylene (-CH₂-) and methyl (-CH₃) proton environments, and ¹³C NMR to resolve carbon backbone signals.
  • IR spectroscopy : Detection of N-H stretches (if unreacted amine groups remain) and C-N stretches.
  • Mass spectrometry (GC-MS or ESI-MS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.
  • Elemental analysis : To verify stoichiometric C, H, and N content. Comparative data from analogous diamines (e.g., TMEDA in ) can guide baseline expectations .

Q. What safety protocols are critical when handling this compound?

While specific safety data for this compound is limited, protocols for structurally similar amines (e.g., TMEDA) apply:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.
  • Store in airtight containers away from oxidizers and acids.
  • Refer to SDS guidelines for emergency procedures (e.g., spill neutralization with weak acids) .

Advanced Research Questions

Q. What experimental strategies are effective for studying the coordination chemistry of this compound with transition metals?

  • Synthesis of metal complexes : React the diamine with metal precursors (e.g., CuCl₂, Ni(NO₃)₂) in anhydrous solvents under inert atmospheres.
  • Characterization : Use X-ray crystallography to determine ligand geometry, UV-Vis spectroscopy to analyze d-d transitions, and cyclic voltammetry to assess redox behavior.
  • Comparative studies : Benchmark against TMEDA ( ) to evaluate steric/electronic effects on metal-ligand stability .

Q. How can contradictory data on the catalytic efficiency of this compound in cross-coupling reactions be resolved?

Contradictions may arise from variables like solvent polarity, base strength, or metal choice. To address this:

  • Perform kinetic studies under controlled conditions (e.g., varying temperature, solvent, or ligand-to-metal ratios).
  • Use DFT calculations to model electronic effects (e.g., electron-donating capacity of the n-butyl groups).
  • Validate findings with multiple substrates (e.g., aryl halides with differing steric demands) .

Q. What role does the steric bulk of this compound play in organometallic reaction kinetics?

  • Kinetic experiments : Compare reaction rates (e.g., in Suzuki-Miyaura couplings) with less bulky ligands (e.g., ethylenediamine).
  • Steric parameter quantification : Calculate Tolman’s cone angle or use molecular modeling to assess ligand crowding.
  • Mechanistic probes : Monitor intermediate formation via in-situ IR or NMR to identify steric bottlenecks .

Methodological Notes

  • Data Interpretation : When analyzing catalytic activity, normalize results to ligand concentration and metal loading.
  • Contradictory Results : Replicate experiments with rigorous controls (e.g., degassed solvents, inert atmosphere) to isolate variables.
  • Computational Support : Pair experimental data with Gaussian or ORCA software simulations to validate hypotheses about steric/electronic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-di-n-Butylethylenediamine
Reactant of Route 2
Reactant of Route 2
N,N-di-n-Butylethylenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.